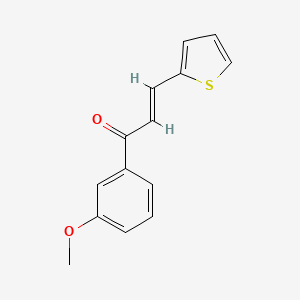

(2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(3-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-16-12-5-2-4-11(10-12)14(15)8-7-13-6-3-9-17-13/h2-10H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKCDRXUDRCHJV-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

Oxidation: Epoxides, quinones, or other oxidized derivatives.

Reduction: Alcohols, alkanes, or other reduced forms.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds similar to (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. The thiophene ring is known to enhance the bioactivity of compounds, making them effective against bacterial and fungal strains.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

Organic Electronics

The conjugated structure of this compound makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to conduct electricity while maintaining stability under operational conditions is advantageous for these technologies.

Dye Sensitization

This compound can also be explored as a dye sensitizer in solar cells, where it could improve light absorption and conversion efficiency due to its suitable electronic properties.

Case Studies

Several case studies have been documented regarding the applications of this compound:

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various thiophene derivatives, including this compound, using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant scavenging effect compared to standard antioxidants.

Case Study 2: Antimicrobial Testing

In another research project, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: It can inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

Modulating receptors: The compound may bind to and modulate the activity of certain receptors, affecting cellular signaling pathways.

Inducing apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of chalcones are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparisons

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxy group in the target compound improves solubility compared to halogenated analogs (e.g., bromine in Compound VI), which may enhance bioavailability .

- Thiophene vs.

- Hydrogen Bonding Capacity : Compounds with hydroxyl groups (e.g., (E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one) demonstrate higher antimicrobial activity due to hydrogen bonding with bacterial efflux pumps .

Antimicrobial Activity:

- In contrast, hydroxylated analogs show MIC values as low as 0.07 µg/mL against S. aureus .

- Halogenated derivatives (e.g., bromine in Compound VI) may exhibit enhanced activity due to increased membrane permeability .

Enzyme Inhibition:

- Chalcones with methoxy groups, such as the target compound, are hypothesized to inhibit acetylcholinesterase (AChE) by interacting with the enzyme’s catalytic site via π-π interactions .

Anticancer Potential:

Physicochemical and Crystallographic Properties

- Crystal Packing : Thiophene-containing chalcones often form supramolecular sheets via C-H···O and π-π interactions, as seen in (E)-1-(2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one .

- UV-Vis Absorption : The target compound’s conjugated system likely exhibits absorption in the 300–400 nm range, similar to brominated analogs studied for optoelectronic applications .

Q & A

Q. What are the established synthetic routes and characterization methods for (2E)-1-(3-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation between 3-methoxyacetophenone and thiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol). Purification is achieved via recrystallization. Characterization includes:

- Spectroscopy : IR (carbonyl stretch ~1650 cm⁻¹), ¹H NMR (E-configuration confirmed by coupling constant J = 15–16 Hz for α,β-unsaturated protons), and HR-MS for molecular ion validation .

- XRD : Single-crystal X-ray diffraction confirms the E-configuration and planar geometry, with bond lengths (e.g., C=O ~1.23 Å) and angles matching DFT predictions .

Q. How is the molecular configuration of this chalcone derivative determined experimentally?

Single-crystal XRD is the gold standard. For example, a crystal grown in ethanol/water (3:1) at 25°C reveals the E-stereochemistry and dihedral angles between the aromatic rings (e.g., 3-methoxyphenyl and thiophene planes). Data deposition in repositories like CCDC ensures reproducibility .

Q. What common chemical reactions does the thiophene moiety undergo in this compound?

The thiophene ring participates in:

- Electrophilic substitution : Halogenation (Br₂/FeCl₃) at the 5-position of thiophene.

- Oxidation : Using m-CPBA to form sulfoxides or sulfones, altering electronic properties .

- Cross-coupling : Suzuki-Miyaura reactions for aryl group introduction, leveraging the sulfur atom’s directing effects .

Advanced Research Questions

Q. How do DFT calculations compare with experimental data (XRD, UV-Vis) for this compound?

DFT studies (B3LYP/6-311++G(d,p)) predict geometric parameters (bond lengths ±0.02 Å vs. XRD) and UV-Vis λₘₐₓ (e.g., ~350 nm for π→π* transitions). Discrepancies >5% in λₘₐₓ may indicate solvent effects or basis set limitations, requiring CAM-B3LYP or ωB97XD functionals for improved accuracy .

Q. How can researchers design antimicrobial activity studies with proper controls?

- Test strains : Include Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans).

- Controls : Use ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls, DMSO as solvent control.

- Methods : Disc diffusion (zone of inhibition) and MIC assays. Note: Inactive derivatives may require substituent optimization (e.g., introducing electron-withdrawing groups) .

Q. How do substituents on the thiophene ring influence reactivity and optical properties?

| Substituent | Effect on Reactivity | λₘₐₓ Shift (nm) |

|---|---|---|

| -I () | Enhances electrophilicity | +15 (vs. H) |

| -OCH₃ | Increases electron density | -10 |

| Halogens (e.g., -Cl) improve NLO properties due to increased polarizability . |

Q. What strategies resolve contradictions between theoretical and experimental spectral data?

- UV-Vis discrepancies : Include solvent effects (PCM model) and assess aggregation in solution.

- NMR shifts : Use GIAO method for better agreement.

- Vibrational modes : Compare scaled DFT frequencies with IR (scaling factor ~0.96) .

Q. How can non-linear optical (NLO) properties be systematically evaluated?

- Hyperpolarizability (β) : Calculate via DFT (e.g., Gaussian 16) using electric field perturbations.

- Experimental validation : Kurtz-Perry powder technique for SHG efficiency. Derivatives with electron-deficient thiophene rings (e.g., iodinated) show enhanced β values .

Q. What role do solvent effects play in reaction pathways for functionalizing this chalcone?

Polar aprotic solvents (e.g., DMF) favor nucleophilic attacks on the carbonyl, while protic solvents (e.g., MeOH) stabilize intermediates in Michael additions. Solvent-free conditions under microwave irradiation improve yields for halogenation .

Q. How can computational modeling predict regioselectivity in electrophilic substitution?

Fukui indices (dual descriptor Δf) identify reactive sites:

- f⁺ > f⁻: Electrophilic attack preferred at the thiophene 5-position.

- AIM analysis confirms charge density distribution, guiding synthetic planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.